2-(4-Hydroxyphenoxy)acetamide
Overview
Description
“2-(4-Hydroxyphenoxy)acetamide” is a compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The IUPAC name for this compound is 2-(4-hydroxyphenoxy)acetamide .
Synthesis Analysis
There are several papers that discuss the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . These studies use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxyphenoxy)acetamide” includes a phenol group (hydroxyphenoxy) and an acetamide group . The InChI string representation of the molecule isInChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2,(H2,9,11)
. Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Hydroxyphenoxy)acetamide” are not mentioned in the available resources, there are studies that discuss the chemical reactions of phenoxy acetamide and its derivatives .Physical And Chemical Properties Analysis
The compound “2-(4-Hydroxyphenoxy)acetamide” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 72.6 Ų . The compound is covalently bonded and has a complexity of 152 .Scientific Research Applications
Chemoselective Synthesis
N-(2-Hydroxyphenyl)acetamide serves as an intermediary in the synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol, employing immobilized lipase (Novozym 435) as a catalyst, showcases its utility in drug synthesis. This process emphasizes the chemoselective acetylation of the amino group, highlighting the importance of choosing the right acyl donor, with vinyl acetate emerging as the optimal choice due to its irreversibility and kinetic control over the reaction. This process not only contributes to antimalarial drug production but also illustrates the compound's role in facilitating kinetically controlled syntheses in pharmaceutical chemistry Magadum & Yadav, 2018.
Photocatalytic Degradation
The compound's involvement in the photocatalytic degradation of pharmaceuticals, specifically paracetamol (N-(4-hydroxyphenyl)acetamide), underlines its environmental significance. Utilizing TiO2 nanoparticles, this degradation process not only efficiently breaks down paracetamol under UV light but also significantly impacts the treatment and disposal of pharmaceutical waste. The study provides insights into optimal conditions for photocatalytic reactions, revealing the potential for employing this compound in environmental remediation efforts aimed at mitigating pollution from pharmaceutical residues Jallouli et al., 2017.
Impurity Determination
A novel application in pharmaceutical analysis involves the determination of 4-aminophenol impurities in paracetamol (N-(4-hydroxyphenyl)-acetamide) using proton nuclear magnetic resonance (1H-NMR) spectroscopy. This method, supported by Bayesian regularized neural network regression, offers a fast, simple, and sufficiently sensitive approach for identifying pharmaceutical impurities. It underscores the compound's role in enhancing the quality control and safety of pharmaceutical products Forshed, Andersson, & Jacobsson, 2002.
Anticancer, Anti-inflammatory, and Analgesic Activities
The synthesis of 2-(substituted phenoxy) acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This area of research opens new avenues for developing therapeutic agents based on the chemical framework of 2-(4-Hydroxyphenoxy)acetamide. Compounds showing significant activity in these areas highlight the compound's versatility and potential in drug discovery and development for treating various ailments Rani, Pal, Hegde, & Hashim, 2014.
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQRFDNWRGPIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606579 | |
Record name | 2-(4-Hydroxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenoxy)acetamide | |
CAS RN |
22446-14-6 | |
Record name | 2-(4-Hydroxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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